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Compound of Interest

Compound Name: 1,3-Bis(4-fluorophenyl)urea

Cat. No.: B1330515 Get Quote

An In-depth Technical Guide to 1,3-Bis(4-
fluorophenyl)urea
This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and potential biological activity of 1,3-Bis(4-fluorophenyl)urea. The

information is tailored for researchers, scientists, and drug development professionals, with a

focus on structured data presentation, detailed experimental protocols, and visual

representations of key processes and pathways.

Core Physical and Chemical Properties
1,3-Bis(4-fluorophenyl)urea is a symmetrically substituted diaryl urea. The presence of

fluorine atoms on the phenyl rings significantly influences its electronic properties and

biological activity.

Table 1: Physical and Chemical Properties of 1,3-Bis(4-fluorophenyl)urea
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Property Value Source

Molecular Formula C₁₃H₁₀F₂N₂O --INVALID-LINK--[1]

Molecular Weight 248.23 g/mol --INVALID-LINK--[1]

Appearance
White to off-white crystalline

powder
--INVALID-LINK--[2]

Melting Point 267 °C --INVALID-LINK--[3]

Boiling Point
Not experimentally determined

(decomposes)

Solubility

Poorly soluble in water.

Soluble in polar organic

solvents like DMSO and DMF.

[General knowledge on diaryl

ureas][4]

pKa Not experimentally determined

CAS Number 370-22-9 --INVALID-LINK--[1]

Table 2: Computed Physicochemical Properties of 1,3-Bis(4-fluorophenyl)urea

Property Value Source

XLogP3 3.2 --INVALID-LINK--[1]

Hydrogen Bond Donor Count 2 --INVALID-LINK--[1]

Hydrogen Bond Acceptor

Count
3 --INVALID-LINK--[1]

Rotatable Bond Count 2 --INVALID-LINK--[1]

Spectral Data
Detailed spectral analysis is crucial for the structural confirmation of 1,3-Bis(4-
fluorophenyl)urea. While comprehensive public spectra with full assignments are limited, the

expected spectral characteristics are summarized below.
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Table 3: Spectral Data for 1,3-Bis(4-fluorophenyl)urea

Technique Data Source

¹H NMR

Expected signals for aromatic

protons (multiplets) and N-H

protons (broad singlet).

--INVALID-LINK--[1]

¹³C NMR

Expected signals for aromatic

carbons and the urea carbonyl

carbon.

--INVALID-LINK--[1]

Mass Spectrometry (GC-MS)

Molecular ion peak (M⁺)

expected at m/z 248.

Fragmentation pattern would

show characteristic losses of

fluorophenyl and isocyanate

moieties.

--INVALID-LINK--[1]

IR Spectroscopy

Characteristic peaks for N-H

stretching, C=O stretching

(urea), and C-F stretching.

[General knowledge on urea

compounds]

Experimental Protocols
Synthesis of 1,3-Bis(4-fluorophenyl)urea
The synthesis of 1,3-Bis(4-fluorophenyl)urea can be achieved through the reaction of 4-

fluorophenyl isocyanate with 4-fluoroaniline. A general and adaptable protocol is provided

below.

Experimental Workflow: Synthesis of 1,3-Bis(4-fluorophenyl)urea

Reactants:
- 4-fluoroaniline

- 4-fluorophenyl isocyanate
- Dry Solvent (e.g., THF, DMF)

Reaction:
- Stir at room temperature

- Monitor by TLC

Combine
Work-up:

- Add water to precipitate
- Filter the solid

Completion Purification:
- Recrystallize from a suitable solvent (e.g., ethanol)

Crude Product Final Product:
1,3-Bis(4-fluorophenyl)urea

Pure Product

Click to download full resolution via product page
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Synthesis and purification workflow for 1,3-Bis(4-fluorophenyl)urea.

Protocol:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve

4-fluoroaniline (1.0 equivalent) in a suitable dry solvent such as tetrahydrofuran (THF) or

N,N-dimethylformamide (DMF).

Addition of Isocyanate: To the stirred solution, add 4-fluorophenyl isocyanate (1.0 equivalent)

dropwise at room temperature. The reaction is typically exothermic.

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the

starting materials are consumed.

Product Precipitation: Upon completion, pour the reaction mixture into cold water with

vigorous stirring to precipitate the crude 1,3-Bis(4-fluorophenyl)urea.

Isolation: Collect the solid product by vacuum filtration and wash it with water to remove any

water-soluble impurities.

Purification: Purify the crude product by recrystallization from a suitable solvent, such as

ethanol or a mixture of ethanol and water, to yield the pure 1,3-Bis(4-fluorophenyl)urea as

a crystalline solid.

Drying: Dry the purified product in a vacuum oven.

Characterization
The identity and purity of the synthesized 1,3-Bis(4-fluorophenyl)urea should be confirmed

using the following analytical techniques:

Melting Point: Determine the melting point and compare it with the literature value.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Dissolve the sample in a suitable deuterated solvent (e.g.,

DMSO-d₆) and acquire the NMR spectra to confirm the chemical structure.

Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight.
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FTIR Spectroscopy: Record the infrared spectrum to identify the characteristic functional

groups.

Potential Biological Activity and Signaling Pathway
Diaryl urea derivatives, including those with fluorine substitutions, have garnered significant

interest in drug discovery, particularly as kinase inhibitors in oncology.[5][6] Several compounds

with a similar structural scaffold have been shown to inhibit the RAF/MEK/ERK signaling

pathway, which is a critical cascade that regulates cell proliferation, differentiation, and survival.

[6][7][8] Dysregulation of this pathway is a hallmark of many cancers.

Proposed Signaling Pathway Inhibition by 1,3-Bis(4-fluorophenyl)urea
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Potential inhibition of the RAF/MEK/ERK signaling pathway.
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The diagram above illustrates the proposed mechanism of action where 1,3-Bis(4-
fluorophenyl)urea may act as an inhibitor of RAF kinase. By blocking the activity of RAF, the

compound can prevent the downstream phosphorylation of MEK and ERK, thereby inhibiting

the activation of transcription factors that drive cancer cell proliferation and survival.

Conclusion
1,3-Bis(4-fluorophenyl)urea is a compound with well-defined physical and chemical

properties that can be reliably synthesized and characterized. Its structural similarity to known

kinase inhibitors suggests its potential as a valuable scaffold for the development of novel

therapeutics, particularly in the field of oncology. Further investigation into its biological activity

and mechanism of action is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 1,3-Bis(4-
fluorophenyl)urea]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330515#physical-and-chemical-properties-of-1-3-
bis-4-fluorophenyl-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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